molecular formula C22H17FN2O2S2 B2892511 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-phenylmethanesulfonamide CAS No. 2097900-54-2

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-phenylmethanesulfonamide

Cat. No.: B2892511
CAS No.: 2097900-54-2
M. Wt: 424.51
InChI Key: ILBLLQCCGVACEO-UHFFFAOYSA-N
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Description

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C22H17FN2O2S2 and its molecular weight is 424.51. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O2S2/c23-19-12-6-4-10-17(19)22-24-21(14-28-22)18-11-5-7-13-20(18)25-29(26,27)15-16-8-2-1-3-9-16/h1-14,25H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBLLQCCGVACEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-phenylmethanesulfonamide is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C21H19FN2O2SC_{21}H_{19}FN_{2}O_{2}S, with a molecular weight of approximately 396.45 g/mol. The compound features a thiazole ring, which is a common motif in many biologically active compounds, contributing to its pharmacological properties.

Research indicates that thiazole derivatives can exert their biological effects through various mechanisms:

  • Apoptosis Induction : Studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, the activation of caspases and the release of cytochrome c from mitochondria are critical steps in this process, suggesting that these compounds may activate intrinsic apoptotic pathways .
  • Inhibition of Tumor Cell Invasion : The compound has demonstrated potential in inhibiting the invasion characteristics of tumor cells through pathways such as FAK/Paxillin disruption. This suggests a role in preventing metastasis in certain cancer types .
  • Intercalation with DNA : Some thiazole derivatives have shown the ability to intercalate with DNA, leading to adduct formation that may contribute to their cytotoxic effects against cancer cells .

Biological Activity Data

The biological activity of this compound has been evaluated across various assays:

Activity Assay Cell Line IC50 (µM) Comments
CytotoxicityA549 (Lung Cancer)0.20 - 2.58Induces apoptosis via intrinsic pathway
Invasion AssayCL15 (Breast Cancer)Not specifiedInhibits invasion through FAK/Paxillin
Antifungal ActivityCandida spp.MIC 50 = 1.23Comparable to standard antifungal agents

Case Studies and Research Findings

  • Anticancer Activity : A study focusing on thiazole derivatives highlighted that compounds similar to this compound exhibited significant anticancer activity against various cell lines, with IC50 values indicating potent cytotoxic effects. The study emphasized the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .
  • Antifungal Properties : Another research effort investigated the antifungal potential of thiazole derivatives, showing that specific modifications could enhance activity against fungal pathogens like Candida albicans. This suggests that this compound might also possess antifungal properties worth exploring further .
  • Structure-Activity Relationship (SAR) : The relationship between chemical structure and biological activity has been extensively studied for thiazole compounds. The presence of electronegative substituents such as fluorine was noted to significantly improve biological efficacy, indicating that further optimization could yield even more potent derivatives .

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